Dercitin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
115141-47-4 |
|---|---|
Molecular Formula |
C21H20N4S |
Molecular Weight |
360.5 g/mol |
IUPAC Name |
N,N-dimethyl-2-(9-methyl-6-thia-4,9,19-triazapentacyclo[10.7.1.03,7.08,20.013,18]icosa-1(19),2,4,7,10,12(20),13,15,17-nonaen-2-yl)ethanamine |
InChI |
InChI=1S/C21H20N4S/c1-24(2)10-8-15-18-17-14(13-6-4-5-7-16(13)23-18)9-11-25(3)20(17)21-19(15)22-12-26-21/h4-7,9,11-12H,8,10H2,1-3H3 |
InChI Key |
COKHRCLLFPZOEI-UHFFFAOYSA-N |
SMILES |
CN1C=CC2=C3C1=C4C(=C(C3=NC5=CC=CC=C25)CCN(C)C)N=CS4 |
Canonical SMILES |
CN1C=CC2=C3C1=C4C(=C(C3=NC5=CC=CC=C25)CCN(C)C)N=CS4 |
Other CAS No. |
115141-47-4 |
Synonyms |
dercitin |
Origin of Product |
United States |
Isolation and Elucidation Studies of Dercitin
Methodologies for Dercitin Isolation from Marine Sponges (Dercitus species)
This compound was first isolated from a marine sponge of the genus Dercitus, collected at a depth of 160 meters in the Bahamas. researchgate.net The isolation of pyridoacridine alkaloids like this compound from their natural sponge sources is a meticulous process that involves several stages of extraction and purification.
The general procedure begins with the collection and preservation of the sponge material, which is often done by freezing to prevent chemical degradation. The frozen sponge is then typically subjected to a solvent extraction process. This involves homogenizing the sponge tissue and repeatedly extracting it with organic solvents, such as methanol (B129727) or a mixture of methanol and dichloromethane, to draw out the secondary metabolites. spandidos-publications.comnih.gov
Following the initial extraction, the crude extract, which contains a complex mixture of compounds, undergoes a series of chromatographic separations to isolate the target alkaloid. A common strategy involves:
Solvent Partitioning: The crude extract is partitioned between immiscible solvents of varying polarities (e.g., hexane, ethyl acetate, and water) to achieve a preliminary separation of compounds based on their solubility. The fraction containing this compound is identified through bioassay-guided fractionation or spectroscopic screening.
Column Chromatography: The bioactive fraction is then subjected to various column chromatography techniques. This may include silica (B1680970) gel chromatography, which separates compounds based on polarity, and size-exclusion chromatography (e.g., using Sephadex LH-20) to separate molecules based on their size. google.com
High-Performance Liquid Chromatography (HPLC): The final purification step almost invariably employs HPLC, often using a reversed-phase column (like C18). This technique provides high resolution, allowing for the isolation of pure this compound from other closely related alkaloids and impurities. The violet color of this compound serves as a visual guide during the fractionation process.
This multi-step approach is necessary to obtain pure this compound in sufficient quantities for comprehensive structural analysis and biological testing.
Spectroscopic and Analytical Research in this compound Structure Elucidation
The determination of this compound's complex, fused pentacyclic structure was a significant challenge that relied on a combination of advanced spectroscopic techniques. researchgate.netuobasrah.edu.iq Due to the high number of quaternary carbons and a limited number of protons in the aromatic core, standard one-dimensional NMR techniques were insufficient on their own. researchgate.net
Key Spectroscopic Methods Employed:
UV-Visible Spectroscopy: The distinct violet color of this compound is reflected in its UV-Vis spectrum, which shows characteristic absorption maxima indicative of a highly conjugated aromatic system.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) was crucial for determining the molecular formula of this compound, C₂₁H₂₀N₄S. nih.gov This provided the elemental composition, a fundamental piece of information for solving the structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR was the cornerstone of the structure elucidation process. A full suite of 1D and 2D NMR experiments was required to assemble the molecular puzzle. shd.org.rs
¹H NMR: Provided information on the number and types of protons, including those on the aromatic rings and the aliphatic side chain.
¹³C NMR: Revealed the number of carbon atoms in the molecule, distinguishing between protonated and quaternary carbons. shd.org.rs
2D NMR (COSY, HSQC, HMBC): These experiments were essential for establishing connectivity. Heteronuclear Single Quantum Coherence (HSQC) correlated directly bonded protons and carbons. nih.gov The Heteronuclear Multiple Bond Correlation (HMBC) experiment was particularly vital, as it revealed long-range correlations (over 2-3 bonds) between protons and carbons, allowing researchers to piece together the fused ring system and connect the side chain to the aromatic core. mdpi.commeihonglab.comresearchgate.net
The table below summarizes the key types of spectroscopic data that were instrumental in the initial structural determination of this compound.
| Spectroscopic Technique | Type of Information Obtained | Relevance to this compound Structure Elucidation |
|---|---|---|
| Mass Spectrometry (MS) | Molecular weight and elemental composition. | Established the molecular formula as C₂₁H₂₀N₄S. nih.gov |
| UV-Visible Spectroscopy | Information about the electronic conjugation system. | Confirmed the presence of a large, highly conjugated aromatic core responsible for its color. |
| ¹H NMR | Chemical shifts and coupling constants of protons. | Identified signals for aromatic protons and the N,N-dimethylethanamine side chain. |
| ¹³C NMR | Number and chemical environment of carbon atoms. | Revealed the full carbon skeleton, including a high number of quaternary carbons in the fused rings. rsc.org |
| HMBC (Long-Range ¹H-¹³C Correlation) | Connectivity between protons and carbons separated by 2-3 bonds. | Crucial for assembling the pentacyclic ring system and determining the attachment points of substituents. reading.ac.uk |
Through the meticulous analysis of these combined spectroscopic datasets, the planar, pentacyclic pyrido[4,3,2-mn]thiazolo[5,4-b]acridine structure of this compound was proposed. researchgate.net
Structural Revisions and Confirmations of this compound and Related Pyridoacridine Alkaloids
The initial structural assignment for this compound was based on the interpretation of available spectroscopic data. However, the regiochemistry of the thiazole (B1198619) ring—specifically, the relative positions of the sulfur and nitrogen atoms within the fused system—was challenging to determine unambiguously. The initial proposal was later questioned when analysis of related compounds, the kuanoniamines, provided conflicting data.
The definitive evidence for the structural revision came from a more detailed analysis of long-range ¹H-¹³C coupling constants (³JCH) observed in HMBC spectra. researchgate.net It was established that the magnitude of the three-bond coupling constant across the thiazole ring is significantly different depending on the pathway:
The ³JH-C-N-C coupling is relatively large (12–16 Hz).
The ³JH-C-S-C coupling is much smaller.
By observing a strong three-bond correlation between a specific proton and carbon, researchers could definitively establish the correct C-N connectivity, thus confirming the precise arrangement of heteroatoms in the thiazole ring. This led to the revision of the structures for this compound and several related alkaloids, including northis compound, dercitamide, and dercitamine. researchgate.net
The table below illustrates the comparison between the originally proposed and the correctly revised structures, highlighting the key difference in the thiazole ring.
| Feature | Originally Proposed Structure | Revised and Confirmed Structure |
|---|---|---|
| Overall Skeleton | Pentacyclic pyridoacridine | Pentacyclic pyridoacridine |
| Thiazole Ring Regiochemistry | Incorrectly assigned placement of the sulfur and nitrogen atoms relative to the acridine (B1665455) core. | Corrected regiochemistry based on long-range ¹H-¹³C HMBC coupling constants. researchgate.net |
| Key Evidence for Change | Initial interpretation of NMR data. | Differential magnitude of ³JCH coupling constants across C-N vs. C-S bonds in the thiazole ring. researchgate.net |
This structural revision underscores the complexity of natural product chemistry and the power of advanced spectroscopic methods in confirming the exact constitution of intricate molecules.
Investigations into the Biological Activities of Dercitin
Studies on Antiproliferative and Cytotoxic Effects of Dercitin
This compound has been extensively investigated for its ability to inhibit cell proliferation and induce cytotoxicity, particularly in various cancer cell lines. Its mechanism of action often involves interactions with nucleic acids, a common strategy among potent anticancer agents.
In vitro Cell-Based Assays for this compound Activity
In vitro studies have provided detailed insights into this compound's cellular mechanisms. This compound's antiproliferative effects in cell culture were observed to be blocked by DNA, suggesting a direct interaction with genetic material nih.govnih.gov. Further incorporation studies revealed that this compound significantly disrupted DNA and RNA synthesis, with a lesser impact on protein synthesis, a characteristic similar to known DNA intercalators nih.govnih.gov.
Specifically, a 1-hour exposure to 400 nM this compound resulted in substantial inhibition of nucleic acid precursor incorporation in cultured P388 cells. The rates of incorporation for [3H]uridine (an RNA precursor) and [3H]thymidine (a DNA precursor) were inhibited by 83% and 61%, respectively, while [3H]leucine (a protein precursor) incorporation was inhibited by 23% nih.govnih.gov.
| Precursor | Inhibition Rate (400 nM this compound, 1 hr) |
|---|---|
| [3H]uridine | 83% |
| [3H]thymidine | 61% |
| [3H]leucine | 23% |
Equilibrium dialysis experiments demonstrated that this compound binds to calf thymus DNA with an affinity of 3.1 µM, achieving a maximal binding of 0.20 mol of this compound per mol of base pair nih.govnih.gov. This binding is indicative of intercalation, a process further supported by this compound's ability to relax supercoiled phi X174 DNA, with a half-maximal concentration for relaxation reported at 36 nM nih.govnih.gov. The effects of this compound on DNA mobility were found to be reversible nih.govnih.gov. Furthermore, this compound was shown to completely inhibit DNA polymerase I/DNase nick translation of DNA at a concentration of 1 µM. The observation that DNA relaxation occurred at lower concentrations than the inhibition of nick translation suggests that this compound's effects on enzyme activity are secondary to its alterations in DNA conformation nih.govnih.gov. These findings collectively indicate that this compound likely exerts its biological effects primarily through intercalation into nucleic acids nih.govnih.gov.
This compound analogs, including nordecitine, dercitamide, dercitamine, cyclodercitine, dehydrocyclodercitine, and stellettamine, have also been investigated for their antiproliferative activities. While these analogs exhibited antiproliferative effects, they were generally found to be less potent than this compound itself nih.govnih.govresearchgate.net.
Evaluation of this compound's Effects on Murine and Human Cancer Cell Lines
This compound has demonstrated potent antiproliferative and cytotoxic effects across a range of murine and human cancer cell lines. This alkaloid effectively inhibited the proliferation of cultured murine leukemia and various human cancer cells, including leukemia, lung, melanoma, and colon tumor cells, at nanomolar concentrations nih.govnih.govnih.govnih.gov.
The inhibitory concentration 50% (IC50) values for this compound against these cell lines ranged from 63 to 150 nM nih.govnih.govnih.govnih.gov. In addition to its in vitro activity, this compound exhibited in vivo antitumor activity. It was shown to prolong the life of mice bearing ascitic P388 tumors, with a %T/C (treated/control) value of 170 at a dose of 5 mg/kg, administered intraperitoneally daily for 9 days nih.govnih.gov. This compound also demonstrated activity against intraperitoneal B16 melanoma and showed a modest inhibitory effect on the growth of subcutaneous Lewis lung carcinoma under the same treatment schedule nih.govnih.gov.
| Cell Line Type (Origin) | Cancer Type | This compound IC50 Range (nM) | In vivo Activity |
|---|---|---|---|
| Murine Leukemia (P388) | Leukemia | 63–150 | Prolonged life (%T/C = 170) nih.govnih.gov |
| Human Leukemia | Leukemia | 63–150 | Not specified |
| Human Lung Tumor | Lung | 63–150 | Modest inhibition of s.c. Lewis lung carcinoma nih.govnih.gov |
| Human Melanoma Tumor | Melanoma | 63–150 | Active against i.p. B16 melanoma nih.govnih.gov |
| Human Colon Tumor | Colon | 63–150 | Not specified |
Studies on this compound analogs also provided insights into their antiproliferative potency. For instance, nordecitine showed an IC50 of 4.8 µM, dercitamide an IC50 of 26.7 µM, and dercitamine an IC50 of 12.0 µM, further highlighting this compound's superior potency within this series researchgate.net.
Research on this compound's Antiviral Activities
Beyond its anticancer properties, this compound has been identified as an antiviral marine alkaloid, with research exploring its potential against viral infections researchgate.netnih.gov. Studies have shown that this compound exhibits antiviral properties in vitro researchgate.net.
Analogs derived from this compound have been designed and evaluated for their anti-HIV and tumor inhibitory activities nih.gov. Notably, some of these simplified analogs demonstrated complete protection against HIV-1 infectivity in vitro, without exhibiting T-cell toxicity at concentrations up to 400 µg/mL nih.gov. The proposed mechanism for their antiviral activity is a dual extracellular and intracellular mode of action, involving both the prevention of viral attachment to lymphocytes and the intercalation with viral nucleic acid nih.gov. The presence of a sulfur atom appears to be crucial for the antiviral activity of this compound analogues, while an acidic carboxylic group has been found to decrease viral affinity towards lymphocytes.
Exploration of Other Immunomodulatory Properties of this compound
This compound's biological profile extends to immunomodulatory properties, which have been observed in in vitro assays nih.govresearchgate.net. Research has indicated that this compound possesses immunosuppressive activity. In a murine-derived, two-way mixed lymphocyte reaction assay, this compound demonstrated 0% mixed lymphocyte reaction (MLR) at a concentration of 0.01 µg/mL researchgate.net. This suggests its potential to modulate immune responses. Its hydrogenated derivative, tetrahydrothis compound, also exhibited immunomodulatory activity. The observed immunomodulatory effects suggest potential applications for this compound in conditions requiring the suppression of T-cell activity, such as in transplantation and autoimmunity.
Mechanistic Research on Dercitin S Molecular Actions
Dercitin's Interaction with Nucleic Acids
This compound's mechanism of action is closely linked to its capacity to bind to nucleic acids, particularly DNA, in a manner characteristic of intercalating agents. nih.govcapes.gov.brresearchgate.net
Research on this compound's Disruption of DNA Synthesis Pathways
This compound significantly disrupts DNA synthesis, a characteristic effect observed with known DNA intercalators. nih.govcapes.gov.brresearchgate.netresearchgate.net Investigations using incorporation studies in cultured P388 cells revealed a substantial inhibition of DNA synthesis. Specifically, after a one-hour exposure to 400 nM this compound, the rate of [3H]thymidine incorporation was inhibited by 61%. nih.govcapes.gov.brresearchgate.netresearchgate.net Furthermore, this compound completely inhibited DNA polymerase I/DNase nick translation of DNA at a concentration of 1 µM. nih.govcapes.gov.brresearchgate.net
Analysis of this compound's Impact on RNA Synthesis
Beyond its effects on DNA synthesis, this compound also demonstrates a potent disruptive impact on RNA synthesis. nih.govcapes.gov.brresearchgate.netresearchgate.net In cultured P388 cells, a one-hour exposure to 400 nM this compound resulted in an 83% inhibition of [3H]uridine incorporation. nih.govcapes.gov.brresearchgate.netresearchgate.net This strong inhibitory effect on RNA synthesis, alongside its impact on DNA synthesis, is consistent with the general mode of action of DNA intercalators. nih.govcapes.gov.brresearchgate.netresearchgate.net
Table 1: Inhibition of Nucleic Acid and Protein Synthesis by this compound in P388 Cells
| Macromolecule Synthesis | Inhibited Rate of Incorporation (400 nM this compound, 1 hr exposure) |
| RNA ([3H]uridine) | 83% |
| DNA ([3H]thymidine) | 61% |
| Protein ([3H]leucine) | 23% |
Examination of this compound's Effects on DNA Conformation and Mobility
This compound's binding to DNA leads to discernible changes in DNA conformation and mobility, a direct consequence of its intercalative mechanism. The ability of this compound to relax supercoiled phi X174 DNA serves as key evidence of its intercalative binding and its influence on DNA topology. nih.govcapes.gov.brresearchgate.netresearchgate.net Notably, the effects of this compound on DNA mobility were found to be reversible. nih.govcapes.gov.brresearchgate.netresearchgate.net When supercoiled DNA was completely relaxed by topoisomerase I in the presence of this compound, subsequent phenol (B47542) extraction led to the reappearance of supercoiled DNA, indicating that this compound's interaction is not irreversible and allows for the DNA to regain its native conformation upon removal of the compound. nih.govcapes.gov.brresearchgate.netresearchgate.net The observation that DNA relaxation was more pronounced than the inhibition of nick translation suggests that this compound's effects on enzyme activity might be secondary to the conformational changes it induces in DNA. nih.govcapes.gov.brresearchgate.netresearchgate.net
Investigation of this compound-Protein-DNA Complex Stabilization
Research indicates that this compound has an effect on the stabilization of protein-DNA complexes. proquest.com While this compound exhibited only a minimal inhibitory effect on topoisomerase activity at micromolar concentrations in the K+-sodium dodecyl sulfate (B86663) assay, it completely inhibited DNA polymerase I/DNase nick translation of DNA at 1 µM. nih.govcapes.gov.brresearchgate.netresearchgate.net This suggests that this compound's influence on protein-DNA interactions may extend beyond direct enzyme inhibition, potentially involving the stabilization of specific DNA-protein intermediates or altering the DNA structure in a manner that impacts enzyme function.
This compound's Modulation of Enzymatic Functions
This compound modulates the function of certain enzymes, particularly those involved in nucleic acid metabolism. A notable instance is its complete inhibition of DNA polymerase I/DNase nick translation of DNA at a concentration of 1 µM. nih.govcapes.gov.brresearchgate.netresearchgate.net Although this compound showed only a minor effect on topoisomerase activity at micromolar concentrations in the K+-sodium dodecyl sulfate assay, indicating minimal direct inhibition, it is important to note that acridine (B1665455) derivatives, as a class, are known to interact with DNA regulatory enzymes, including topoisomerases, thereby disrupting DNA functions. nih.govcapes.gov.brresearchgate.netresearchgate.netresearchgate.net The predominant mechanism by which this compound exerts its biological effects is likely through its intercalation into nucleic acids, with its observed effects on enzyme activity being a consequence of these induced changes in DNA conformation. nih.govcapes.gov.brresearchgate.netresearchgate.net
Studies on this compound's Inhibition of DNA Polymerase I
Research has demonstrated that this compound acts as a potent inhibitor of DNA Polymerase I. Specifically, this compound was found to completely inhibit DNA polymerase I/DNase nick translation of DNA at a concentration of 1 µM nih.govnih.govaast.edu. This inhibitory action is crucial given DNA Polymerase I's role in DNA replication and repair processes bpums.ac.ir. Furthermore, this compound has been shown to disrupt the synthesis of both DNA and RNA, with a comparatively lesser effect on protein synthesis nih.govnih.gov. This disruption of nucleic acid synthesis is a key aspect of its molecular mechanism.
Table 1: Inhibition of Macromolecule Synthesis by this compound in P388 Cells
| Macromolecule | This compound Concentration (nM) | Inhibition Rate after 1-hour exposure (%) | Source |
| RNA | 400 | 83 | nih.govnih.gov |
| DNA | 400 | 61 | nih.govnih.gov |
| Protein | 400 | 23 | nih.govnih.gov |
Research into this compound's Effects on Topoisomerase Activity
The influence of this compound on topoisomerase activity has also been investigated. At micromolar concentrations, this compound exhibited a minor effect in the K+-sodium dodecyl sulfate assay using cultured P388 cells, suggesting a minimal direct inhibition of topoisomerase activity nih.govnih.govaast.edu. However, this compound demonstrated the ability to relax supercoiled phi X174 DNA, with a half maximal concentration for relaxation observed at 36 nM nih.govnih.gov. This indicates that this compound binds to DNA via intercalation nih.govnih.govaast.edu. The effects of this compound on DNA mobility were reversible, and complete relaxation of DNA with topoisomerase I in the presence of this compound, followed by phenol extraction, resulted in the reappearance of supercoiled DNA nih.govnih.govaast.edu. These findings suggest that this compound's effects on enzyme activity might be secondary to the changes it induces in DNA conformation through intercalation nih.govnih.govaast.edu.
Exploration of this compound's Potential to Modulate Other Enzymes and Receptors
While this compound's primary molecular action involves intercalation into nucleic acids and subsequent effects on DNA-related enzymes like DNA Polymerase I and Topoisomerase I, research on compounds with similar structures indicates a broader potential for enzyme and receptor modulation. As an acridine alkaloid, this compound belongs to a class of compounds known to interact with DNA regulatory enzymes and disrupt DNA functions within the cell aast.edu. Although specific direct modulation of other enzymes or receptors by this compound itself is not extensively detailed beyond its nucleic acid interactions, the structural class it belongs to has shown promise in modulating enzymes and receptors involved in processes such as inflammation. Analogues derived from this compound have also been explored for their ability to exert antiviral activity by preventing viral attachment to lymphocytes and intercalating with viral nucleic acid, suggesting diverse molecular targets for its derivatives.
Cellular Pathway Perturbations Induced by this compound
This compound's molecular actions translate into significant perturbations of fundamental cellular pathways, particularly those governing cell proliferation and macromolecular synthesis.
Research on this compound's Influence on Cell Cycle Progression
This compound has been shown to potently inhibit the proliferation of various cultured cancer cell lines, including murine and human leukemia, lung, and colon tumor cells, at nanomolar concentrations (IC50 values ranging from 63-150 nM) nih.govnih.gov. This antiproliferative effect is indicative of this compound's influence on cell cycle progression. The compound's mechanism likely involves halting the replication of DNA within cancer cells, thereby impeding their ability to divide researchgate.net. The disruption of DNA and RNA synthesis, as observed in incorporation studies, is a critical factor in its ability to interfere with the cell cycle nih.govnih.gov.
Broad Biochemical Pathway Disruptions by this compound
Beyond specific enzyme inhibition, this compound induces broad disruptions in key biochemical pathways within cells, primarily affecting nucleic acid synthesis. Studies involving incorporation of radiolabeled precursors demonstrated that this compound significantly inhibited DNA and RNA synthesis, with a lesser impact on protein synthesis nih.govnih.gov. For instance, after a 1-hour exposure to 400 nM this compound, the rates of incorporation of [3H]uridine (a precursor for RNA), [3H]thymidine (a precursor for DNA), and [3H]leucine (a precursor for protein) by cultured P388 cells were inhibited by 83%, 61%, and 23%, respectively nih.govnih.gov. These findings underscore this compound's profound effect on the fundamental processes of genetic material replication and transcription, which are essential for cellular function and proliferation.
Table 2: Impact of this compound on Precursor Incorporation in P388 Cells
| Precursor | Macromolecule Synthesized | Inhibition Rate at 400 nM this compound (%) | Source |
| [3H]uridine | RNA | 83 | nih.govnih.gov |
| [3H]thymidine | DNA | 61 | nih.govnih.gov |
| [3H]leucine | Protein | 23 | nih.govnih.gov |
Structure Activity Relationship Sar Studies and Dercitin Analogues
Principles Guiding the Design of Dercitin Analogues
The design of this compound analogues is primarily guided by the principles of medicinal chemistry, focusing on modifying the core pyridoacridine scaffold to enhance desired biological activities while minimizing toxicity. Key considerations include the highly planar, electron-deficient aromatic ring system, which facilitates DNA intercalation, and the presence of basic nitrogen atoms crucial for interactions with biological targets. psu.edunih.govnih.govnio.res.inoup.com SAR studies on pyridoacridine alkaloids, including this compound, have indicated that slight modifications to the skeleton can significantly influence their biological properties. nih.govmdpi.com The objective is often to identify the minimal structural requirements for activity (pharmacophore) and to explore the impact of various substituents on potency, selectivity, and mechanism of action. nih.govresearchgate.net
Synthesis and Evaluation of this compound Analogues
Key this compound analogues include:
Nordecitine: Isolated from Stelletta sp. sponges, Nordecitine (154) has shown antiproliferative activity, though it is generally less potent than this compound (153). mdpi.comnih.govnih.gov
Dercitamide: Also known as Kuanoniamine C (155), Dercitamide is found in Stelletta sp. and Oceanapia sagittaria. It exhibits antiproliferative activity but is less potent than this compound. mdpi.comnih.govresearchgate.netnih.govpsu.edu
Dercitamine: Another analogue from Stelletta sp. sponges, Dercitamine (156) also demonstrates antiproliferative effects, albeit with reduced potency compared to this compound. mdpi.comnih.govnih.gov
Cyclodercitine: A hexacyclic alkaloid (157) derived from Dercitus sp., Cyclodercitine inhibited the proliferation of P-388 murine leukemia cells in vitro with an IC50 value of 1.9 μM. It also shows antiproliferative activity but is less potent than this compound. nih.govnio.res.inmdpi.comnih.govscispace.com
Dehydrocyclodercitine: This analogue (158) also exhibits antiproliferative activity, similar to other less potent this compound derivatives. mdpi.comnih.gov
Stellettamine: Isolated from Stelletta sp., Stellettamine (159) is another analogue that shows antiproliferative activity, though less potent than this compound. mdpi.comnih.govresearchgate.net
The evaluation of these analogues typically involves in vitro assays against various tumor cell lines and, in some cases, anti-HIV activity. This compound itself has been reported to inhibit the proliferation of murine leukemia and human leukemia, lung, melanoma, and colon tumor cells with IC50 values ranging from 63 to 150 nM. mdpi.comresearchgate.net
Table 1: Antiproliferative Activity of this compound and Selected Analogues
| Compound | Source / Type | Representative IC50 Value (µM) | Cell Line (Example) | Relative Potency vs. This compound | PubChem CID |
| This compound | Dercitus sp. sponge | 0.063 - 0.150 mdpi.comresearchgate.net | Murine/Human Leukemia, Lung, Melanoma, Colon mdpi.comresearchgate.net | Reference Compound | 130774 nih.gov |
| Nordecitine | Stelletta sp. | Less potent than this compound mdpi.comnih.gov | Various tumor cell lines mdpi.com | Lower | Not found |
| Dercitamide | Stelletta sp., Oceanapia sagittaria | Less potent than this compound mdpi.comnih.gov | Various tumor cell lines mdpi.com | Lower | 397485 nih.gov |
| Dercitamine | Stelletta sp. | Less potent than this compound mdpi.comnih.gov | Various tumor cell lines mdpi.com | Lower | Not found |
| Cyclodercitine | Dercitus sp. | 1.9 nih.gov | P-388 murine leukemia nih.gov | Lower | Not found |
| Dehydrocyclodercitine | Stelletta sp. | Less potent than this compound mdpi.comnih.gov | Various tumor cell lines mdpi.com | Lower | Not found |
| Stellettamine | Stelletta sp. | Less potent than this compound mdpi.comnih.gov | Various tumor cell lines mdpi.com | Lower | Not found |
Correlation of Structural Features with Biological Potency and Selectivity
SAR studies on this compound and its analogues have revealed critical structural elements for their biological activities. The full pentacyclic structure of pyridoacridines, including this compound, is generally important for their biological activity. nih.gov
Thiazole (B1198619) Ring: The presence of a fused thiazole ring in this compound has been shown to contribute to its cytotoxic activity. psu.edunih.gov Analogues retaining this thiazole ring, such as certain thiazolo[5,4-b]acridines, have proven effective in inhibiting the proliferation of breast, colon, and lung tumor cell lines at micromolar concentrations. nih.gov
Basic Nitrogen Atoms: this compound's cytotoxic effect is attributed, in part, to its four basic nitrogen atoms, which are capable of binding to acidic amino acid residues. Progressive removal of these basic nitrogen atoms generally results in a lowering of the cytotoxic potential. psu.edu
Side Chains and Substituents: The nature and position of side chains significantly impact activity. For instance, the presence of a sulfur atom appears to be essential for the antiviral activity of some this compound analogues, while an acidic carboxylic group can decrease viral affinity towards lymphocytes. psu.edu Modifications at certain positions (e.g., R1 and R3 in ascididemin (B1665191) analogues, a related class of pyridoacridines) may not significantly influence cytotoxic activity, but electron-withdrawing substituents with higher molar refractivity can favor anti-tumor activity. psu.edu
Planar Aromatic System: The highly planar electron-deficient aromatic ring system of pyridoacridines allows them to intercalate DNA, which is a common mechanism for their cytotoxic effects, leading to inhibition of cell growth and DNA polymerase I. nih.govnio.res.inmdpi.com
Deduction of Pharmacophores for this compound's Diverse Activities
Pharmacophore models aim to define the essential structural features required for a molecule to exhibit a particular biological activity. For this compound, studies have attempted to deduce distinct pharmacophores for its antiviral and antitumor actions, suggesting a means of separating these activities. nih.govresearchgate.netcapes.gov.br
Antitumor Pharmacophore: The thiazolo[5,4-b]acridine nucleus has been identified as a putative pharmacophore for the antitumor activity of this compound and related pyridoacridine alkaloids. nih.govresearchgate.netcapes.gov.br This suggests that the core fused ring system with the thiazole moiety is crucial for its cytotoxic effects, likely due to its ability to intercalate DNA and inhibit enzymes like topoisomerase I. nih.govnio.res.inmdpi.com
Antiviral Pharmacophore: For anti-HIV activity, certain simplified analogues, specifically 2-thio-9-acridinone derivatives, have been identified as new structural types exhibiting in vitro activity against HIV. These compounds were able to induce complete protection against HIV-1 infectivity without significant T-cell toxicity, and they also inhibited the binding of HIV-1 to lymphocytes. nih.gov This suggests that while the full this compound structure is cytotoxic, specific subsets of its structural features can be leveraged for more selective antiviral effects, possibly through a dual extracellular and intracellular mode of action (preventing viral attachment and intercalating with viral nucleic acid). nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish mathematical relationships between the chemical structure of a compound and its biological activity. While specific detailed QSAR models for this compound derivatives are less extensively reported in general overviews compared to SAR, the principles of QSAR have been applied to related pyridoacridine analogues, such as ascididemin derivatives. psu.edu These studies emphasize the importance of physicochemical descriptors, such as the presence of electron-withdrawing substituents and molar refractivity, in influencing anti-tumor activity. psu.edu For this compound, QSAR modeling would likely involve analyzing molecular properties (e.g., molecular weight, LogP, topological polar surface area, number of rotatable bonds) and structural features to predict or optimize its diverse activities. researchgate.net Computational approaches, including molecular docking and pharmacophore modeling, are increasingly used to understand and predict the binding of this compound and its analogues to target proteins, aiding in the rational design of new derivatives. researchgate.netresearchgate.netdntb.gov.ua
Computational Chemistry and Modeling in Dercitin Research
Molecular Docking Investigations of Dercitin-Target Interactions
Molecular docking is a widely employed computational technique used to predict the preferred orientation of a ligand (like this compound) when bound to a receptor protein, thereby estimating the binding affinity and elucidating the molecular interactions at the binding site. researchgate.netmdpi.com In this compound research, molecular docking has been instrumental in exploring its potential interactions with various biological targets, particularly in the context of antiviral and anticancer activities.
Studies have utilized molecular docking to assess this compound's binding potential against viral targets, including components of SARS-CoV-2, Japanese encephalitis virus, and Ebola virus. doaj.orgqtanalytics.in For instance, this compound has been evaluated among marine alkaloids for its inhibitory potential against SARS-CoV-2 papain-like protease, with docking studies disclosing favorable binding modes. doaj.org In a computational assessment of antiviral marine alkaloids, this compound (PubChem CID: 130774) demonstrated a drug-likeness score of 0.91, indicating its potential as a drug candidate. qtanalytics.in Furthermore, this compound has been cited in computational assessments of alkaloids targeting proteins like Pygopus2, where it showed a binding energy of -6.4 kcal/mol. researchgate.net
The insights gained from molecular docking studies help in identifying potential therapeutic targets and understanding the specificity of this compound's interactions at an atomic level.
Table 1: Selected Molecular Docking Findings for this compound
| Target/Context | Binding Energy (kcal/mol) | Drug-likeness Score | Reference |
| Pygopus2 PHD | -6.4 | N/A | researchgate.net |
| Antiviral (General) | N/A | 0.91 | qtanalytics.in |
| SARS-CoV-2 Papain-like Protease | Favorable binding modes | N/A | doaj.org |
Molecular Dynamics Simulations for this compound and its Analogues
Molecular dynamics (MD) simulations extend the insights from static docking studies by providing a time-dependent view of molecular systems, allowing researchers to study the dynamic behavior, conformational changes, and stability of ligand-protein complexes. nih.govmdpi.com This technique is crucial for understanding how this compound and its analogues interact with their biological targets over time in a more realistic, fluctuating environment. dntb.gov.uaresearchgate.netdntb.gov.ua
MD simulations have been applied in the broader context of drug discovery involving compounds structurally related to this compound or in studies where this compound is part of a larger dataset of potential drug candidates. For example, MD studies have been performed on various compounds, including this compound, in the search for novel HIV-1 inhibitors, providing insights into their dynamic interactions. dntb.gov.uaresearchgate.net In one study, deep-sea fungal alkaloids, including this compound, were subjected to 150 ns MD simulations to evaluate their stability and interactions with SARS-CoV-2 spikes, complementing initial molecular docking results. researchgate.net These simulations help confirm the stability of predicted binding modes and provide a more comprehensive understanding of the molecular recognition process. dost.gov.phresearchgate.net
Quantum Chemical Calculations Applied to this compound's Reactivity and Properties
Quantum chemical calculations, often based on Density Functional Theory (DFT), delve into the electronic structure of molecules, providing fundamental insights into their properties, reactivity, and spectroscopic characteristics. smu.edutsukuba.ac.jpnih.govuit.nohokudai.ac.jprsc.orgscience.eus While specific detailed quantum chemical studies solely on this compound's electronic structure are not extensively highlighted in the provided search results, the methodology is broadly applicable to complex organic molecules like this compound.
These calculations can determine parameters such as molecular orbital energies (HOMO-LUMO gap), charge distribution, dipole moments, and vibrational frequencies, which are critical for understanding a compound's chemical behavior and potential reaction pathways. nih.gov For instance, DFT studies have been mentioned in the context of this compound-kuanoniamine, implying their application to this compound or related structures to understand their fundamental chemical parameters. researchgate.net Such calculations are essential for predicting how this compound might react with other molecules, its stability, and its potential for forming various interactions within a biological system.
In Silico Methodologies for Predicting this compound's Biochemical Interactions
In silico ADMET prediction is a crucial step in early drug discovery, allowing researchers to filter out compounds with undesirable pharmacokinetic properties before costly experimental validation. mdpi.comnih.govresearchgate.net Studies on marine alkaloids, including this compound, have utilized ADMET scores to evaluate their suitability as drug candidates, often finding that this compound complies with Lipinski's rule of five, a common guideline for drug-likeness. qtanalytics.inresearchgate.net This compliance suggests that this compound possesses physicochemical properties favorable for oral bioavailability. researchgate.net These predictive models help prioritize compounds for further investigation, reducing the time and resources required for drug development.
Table 2: Predicted ADMET Properties for this compound
| Property | Value/Status | Reference |
| Drug-likeness Score | 0.91 | qtanalytics.in |
| Lipinski's Rule of Five Compliance | Compliant | researchgate.net |
Cheminformatics and Data Mining in this compound Research
Cheminformatics is an interdisciplinary field that applies computer science methods to solve chemical problems, including the storage, processing, and manipulation of chemical data. uni-mainz.de Data mining, a core component of cheminformatics, involves extracting meaningful patterns and knowledge from large chemical datasets. uni-mainz.dedntb.gov.uaandreasbender.dedndi.org In this compound research, these approaches are used to identify novel structures, analyze structure-activity relationships, and predict properties based on existing chemical information. uni-mainz.de
This compound has been included in cheminformatics analyses, particularly in studies involving large datasets of marine alkaloids. qtanalytics.indntb.gov.ua These studies leverage cheminformatics tools to assess various properties, such as drug-likeness and potential bioactivity, by comparing this compound's structural features and computed descriptors with those of known active compounds. qtanalytics.inuni-mainz.de Cheminformatics and data mining facilitate the systematic exploration of chemical space, aiding in the identification of promising this compound analogues or derivatives with improved therapeutic profiles. dndi.org They also play a role in understanding the complex relationships between chemical structure and biological activity, contributing to a more rational design of new compounds. andreasbender.de
Emerging Directions and Comparative Research
Dercitin as a Chemical Probe for Fundamental Biological Understanding
This compound serves as a valuable chemical probe for elucidating fundamental biological processes, particularly those involving nucleic acid interactions. This acridine (B1665455) alkaloid, characterized by its complex heterocyclic ring system encompassing pyrido, thiazolo, and acridine moieties, was initially isolated from a deep-water marine sponge (Dercitus species) found in the Bahamas. capes.gov.brnih.govacs.orgaacrjournals.orgbpums.ac.irmdpi.comontosight.ai
Its utility as a chemical probe stems from its observed biological activities, which include significant in vivo antitumor effects and potent inhibition of proliferation in various cultured murine and human cancer cell lines, such as leukemia, lung, and colon tumor cells, at nanomolar concentrations (IC50 values ranging from 63-150 nM). capes.gov.brnih.govaacrjournals.org Research indicates that this compound primarily disrupts DNA and RNA synthesis, with a lesser impact on protein synthesis, a characteristic shared with other known DNA-intercalating agents. capes.gov.brnih.govaacrjournals.org
Specifically, this compound has been shown to completely inhibit DNA polymerase I/DNase nick translation of DNA at 1 µM. capes.gov.brnih.govaacrjournals.org While its effect on topoisomerase activity at micromolar concentrations is minimal, the observed relaxation of DNA at certain concentrations suggests that its influence on enzyme activity might be secondary to alterations in DNA conformation. capes.gov.brnih.govaacrjournals.org These findings strongly suggest that this compound exerts its biological effects primarily through intercalation into nucleic acids, making it an excellent tool for studying DNA-drug interactions and their downstream biological consequences. capes.gov.brnih.govaacrjournals.org Furthermore, recent computational studies have explored this compound's potential as an inhibitor targeting specific viral proteases, such as the SARS-CoV-2 papain-like protease, highlighting its versatility in probing protein-ligand interactions and its potential in antiviral research. researchgate.netnih.gov
Comparative Analysis of this compound's Mechanisms with Other DNA-Intercalating Agents
This compound's mechanism of action, predominantly through DNA intercalation, places it within a class of compounds that includes well-known therapeutic agents like Doxorubicin and Daunorubicin, as well as molecular biology tools like Ethidium Bromide. While they share the fundamental ability to insert themselves between DNA base pairs, their specific binding characteristics and biological outcomes vary.
This compound binds to calf thymus DNA with an affinity of 3.1 µM, achieving maximal binding at 0.20 mol of this compound per mol of base pair. capes.gov.brnih.govaacrjournals.org This binding leads to the relaxation of supercoiled φX174 DNA, with a half maximal concentration for relaxation observed at 36 nM. capes.gov.brnih.govaacrjournals.org A notable aspect of this compound's interaction is the reversibility of its effects on DNA mobility. capes.gov.brnih.govaacrjournals.org
In contrast, Doxorubicin and Daunorubicin are anthracycline antibiotics widely utilized in chemotherapy. wikipedia.orgwikipedia.orgmims.com Their mechanism involves not only DNA intercalation but also the inhibition of macromolecular biosynthesis and, crucially, the poisoning of topoisomerase II. wikipedia.orgmims.com By stabilizing the topoisomerase II-DNA complex after DNA strand breakage, these drugs prevent the re-ligation of the DNA double helix, thereby arresting DNA replication and transcription. wikipedia.orgmims.com Unlike Doxorubicin and Daunorubicin, this compound shows only a small effect on topoisomerase activity at micromolar concentrations, suggesting a different primary enzymatic target or a more indirect influence on topoisomerase function. capes.gov.brnih.govaacrjournals.org
Ethidium Bromide, another prominent DNA intercalator, is primarily employed in molecular biology as a fluorescent dye for visualizing nucleic acids. fishersci.cafishersci.canih.govthermofisher.com It intercalates into both DNA and RNA, and also acts as an RNA polymerase inhibitor. fishersci.ca While its intercalation properties are exploited for research purposes, its mechanism does not typically involve the specific topoisomerase inhibition seen with anthracyclines.
The comparative analysis highlights that while DNA intercalation is a common feature, the downstream cellular consequences and specific enzyme interactions can differ significantly among these agents, underscoring the unique biological profile of this compound.
Table 1: Comparative Mechanisms of DNA-Intercalating Agents
| Compound | Primary Mechanism of Action | Key Enzymatic Interactions | Therapeutic/Research Application |
| This compound | DNA/RNA Intercalation | Inhibition of DNA Polymerase I/DNase nick translation; minimal topoisomerase inhibition capes.gov.brnih.govaacrjournals.org | Antitumor agent, chemical probe capes.gov.brnih.govaacrjournals.org |
| Doxorubicin | DNA Intercalation | Topoisomerase II inhibition wikipedia.orgwikipedia.org | Chemotherapy (Anticancer) wikipedia.org |
| Daunorubicin | DNA Intercalation | Topoisomerase II inhibition wikipedia.orgmims.com | Chemotherapy (Anticancer) wikipedia.org |
| Ethidium Bromide | DNA/RNA Intercalation | RNA Polymerase inhibition fishersci.ca | Nucleic acid visualization, research tool fishersci.ca |
Broader Context of Marine Natural Products in Biochemical Research
This compound's discovery from a marine sponge exemplifies the immense potential of marine natural products (MNPs) in biochemical research and drug discovery. capes.gov.brnih.govacs.orgaacrjournals.orgbpums.ac.irmdpi.com The marine environment, characterized by its extreme and competitive conditions, has fostered the evolution of organisms that produce a vast array of structurally diverse and biologically potent secondary metabolites. acs.orgresearchgate.neteco-vector.comfrontiersin.orgmdpi.comamazon.comuniv-cotedazur.eunih.govoup.commdpi.comnih.govrushim.ru These unique chemical structures often possess novel mechanisms of action, making them particularly attractive candidates for the development of new pharmaceutical agents. researchgate.netmdpi.com
MNPs have demonstrated a wide spectrum of biological activities, including significant antibacterial, antifungal, antiviral, antiparasitic, antitumor, anti-inflammatory, antioxidant, and immunomodulatory properties. acs.orgresearchgate.netfrontiersin.orgmdpi.commdpi.com This rich bioactivity has led to numerous MNPs entering various stages of clinical trials, with several drugs of marine origin already approved and marketed, predominantly for the treatment of cancer. acs.orgfrontiersin.orguniv-cotedazur.eu
Despite their immense promise, the development of MNPs into therapeutic agents faces challenges, primarily concerning the supply of material. Natural sources often yield these compounds in minute quantities, necessitating complex total chemical synthesis or semisynthesis for large-scale production required for clinical evaluation and commercialization. acs.orgrushim.ru The ongoing investigation into MNPs, including compounds like this compound, continues to stimulate advancements across various scientific disciplines, such as organic synthesis, physicochemical and isolation methods, biochemistry, molecular genetics, biotechnology, and microbiology. nih.gov This interdisciplinary approach is crucial for unlocking the full therapeutic potential harbored within the oceans.
Future Methodological Advancements in this compound Research
The continued exploration of this compound's properties and potential applications will undoubtedly benefit from advancements in various methodological approaches. A deeper understanding of this compound's precise mechanism of action, beyond its established DNA intercalation, is a key area for future research. This could involve detailed structural biology studies, such as co-crystallization of this compound with its DNA targets or other interacting proteins, to provide atomic-level insights into its binding modes and conformational changes.
The increasing sophistication of computational methods, including molecular docking, molecular dynamics simulations, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions, will play a crucial role. These in silico approaches can guide the design of this compound analogs with improved potency, selectivity, and pharmacokinetic profiles, as demonstrated by studies exploring its inhibitory potential against viral proteases. researchgate.netnih.govresearchgate.net Such computational assessments can help prioritize promising derivatives for in vitro and in vivo validation, accelerating the discovery process.
Furthermore, given the challenges associated with obtaining sufficient quantities of complex marine natural products from their natural sources, advancements in synthetic chemistry are paramount. Developing more efficient and scalable total synthesis or semisynthesis routes for this compound and its derivatives will be critical to ensure a consistent supply for comprehensive biological evaluation and potential therapeutic development.
Beyond its known anticancer activity, exploring this compound's broader biological interactions and potential modulation of other cellular pathways, possibly through high-throughput screening and phenotypic assays, could uncover novel therapeutic avenues. The integration of advanced "omics" technologies (genomics, proteomics, metabolomics) could also provide a holistic view of this compound's cellular impact, identifying new targets and biomarkers.
Finally, the broader field of marine natural product research is increasingly leveraging artificial intelligence (AI) and machine learning (ML) to streamline drug discovery. frontiersin.org Applying these cutting-edge technologies to this compound research could facilitate the identification of new lead compounds, predict biological activities, and optimize synthetic strategies, thereby significantly accelerating the translation of this compound's scientific promise into tangible biomedical applications.
Q & A
Basic: What are the key pharmacological targets of Dercitin, and how can researchers design initial in vitro assays to evaluate its bioactivity?
To identify pharmacological targets, researchers should first conduct a systematic literature review to map known interactions (e.g., enzyme inhibition, receptor binding) . For assay design:
- Use high-throughput screening (HTS) platforms to assess dose-dependent effects.
- Prioritize cell lines relevant to this compound’s proposed therapeutic area (e.g., cancer, inflammation).
- Include positive/negative controls and validate assays using established inhibitors/agonists .
Basic: What experimental parameters should be prioritized when assessing this compound’s cytotoxicity in different cell lines?
Key parameters include:
- IC50 values : Determine using MTT or resazurin assays across multiple cell lines .
- Time-dependent effects : Evaluate cytotoxicity at 24h, 48h, and 72h to account for delayed responses.
- Selectivity index : Compare cytotoxicity in healthy vs. diseased cells to assess therapeutic window .
Advanced: How can researchers systematically address contradictory data regarding this compound’s efficacy across experimental models?
Contradictions often arise from variability in experimental conditions. Mitigate this by:
- Replicating studies : Ensure consistency in cell culture conditions, compound purity, and dosing .
- Meta-analysis : Aggregate data from multiple studies to identify trends or confounding variables (e.g., solvent effects, assay sensitivity) .
- Mechanistic validation : Use orthogonal methods (e.g., CRISPR knockouts, proteomics) to confirm target engagement .
Advanced: What methodological approaches are recommended for elucidating this compound’s mechanism of action at the molecular level?
- Molecular docking : Predict binding affinities to putative targets using computational tools (e.g., AutoDock Vina) .
- Transcriptomic/proteomic profiling : Identify differentially expressed genes/proteins post-treatment via RNA-seq or mass spectrometry .
- Kinetic studies : Measure enzymatic activity or receptor activation kinetics to confirm direct interactions .
Basic: What are the best practices for synthesizing and characterizing this compound to ensure reproducibility in academic research?
- Synthesis : Follow peer-reviewed protocols, document reaction conditions (e.g., temperature, catalysts), and verify purity via HPLC (>95%) .
- Characterization : Use NMR, FT-IR, and high-resolution mass spectrometry (HRMS) to confirm structural integrity .
- Batch documentation : Record lot numbers, storage conditions, and solvent compatibility to minimize variability .
Advanced: How should researchers design longitudinal studies to assess this compound’s chronic toxicity in preclinical models?
- Animal models : Select species with metabolic pathways analogous to humans (e.g., rodents, zebrafish) .
- Dosing regimen : Use subchronic (28–90 days) or chronic (>6 months) exposure, monitoring body weight, organ histopathology, and biomarkers (e.g., ALT/AST for liver toxicity) .
- Statistical power : Calculate sample sizes using pilot data to ensure detection of subtle effects .
Basic: What statistical methods are most appropriate for analyzing dose-response relationships in this compound studies?
- Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC50/IC50 .
- ANOVA with post-hoc tests : Compare multiple dose groups while controlling for Type I errors .
- Dose-additivity analysis : Use Bliss independence or Chou-Talalay models for combination studies .
Advanced: What strategies can be employed to optimize this compound’s bioavailability in in vivo studies without compromising efficacy?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
